molecular formula C14H20N2O5 B3009824 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 2309553-88-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Cat. No.: B3009824
CAS No.: 2309553-88-4
M. Wt: 296.323
InChI Key: JDLBRSOQTNUVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.323. The purity is usually 95%.
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Scientific Research Applications

Biochemical Evaluation and Acetylcholinesterase Inhibition

A study by Vidaluc et al. (1995) explored the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize the spacer length linking pharmacophoric moieties for antiacetylcholinesterase activity. This research contributes to understanding the structural requirements for the inhibition of acetylcholinesterase, an enzyme relevant in neurological disorders, suggesting potential applications of similar compounds in medicinal chemistry (Vidaluc et al., 1995).

Metal Complex Formation and Antioxidant Activity

Ohkanda et al. (1993) investigated the synthesis and iron(III) complex-forming tendency of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone, highlighting the ability of these compounds to form metal complexes. This study indicates the potential use of such compounds in exploring metal interactions and their implications in biological systems (Ohkanda et al., 1993).

Inhibition of Protein Kinases

Research by Pireddu et al. (2012) on pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) presents a new class of inhibitors significant for cancer research. The study found differences in activity based on the presence of a benzylic stereogenic center, suggesting these compounds' potential in developing cancer therapeutics (Pireddu et al., 2012).

Synthesis and Biological Activity of Novel Compounds

Abd-Almonuim et al. (2020) focused on the synthesis and antioxidant determination of a coumarin-substituted heterocyclic compound, showing high antioxidant activities. This research underscores the utility of such compounds in antioxidant applications and possibly in the development of therapeutic agents targeting oxidative stress (Abd-Almonuim et al., 2020).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(18,5-6-19-2)8-15-13(17)16-10-3-4-11-12(7-10)21-9-20-11/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLBRSOQTNUVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)NC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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